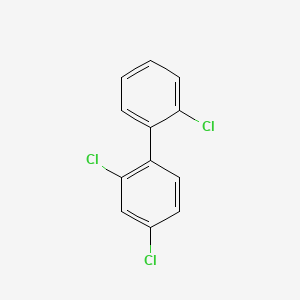

2,2',4-Trichlorobiphenyl

説明

Synthesis Analysis

The synthesis of PCBs typically involves the direct chlorination of biphenyl, which can result in a mixture of congeners with different degrees and patterns of chlorination. Specific PCB congeners can be synthesized through controlled chlorination or through the use of directing groups that guide the placement of chlorine atoms on the biphenyl skeleton. For example, the synthesis of a supercrowded tetraferrocenylthiophene involved a fourfold Negishi ferrocenylation, which, while not directly related to PCBs, demonstrates the type of complex organic synthesis that can be applied to produce specific organic molecules .

Molecular Structure Analysis

The molecular structure of PCBs is characterized by two phenyl rings connected by a single bond, allowing for rotation about this axis. The degree of coplanarity between the rings can influence the molecule's biological activity and environmental behavior. For instance, the crystal structure of a coplanar PCB derivative was described, with a torsion angle that agrees with calculated values in aqueous solution . The dihedral angle between the phenyl rings can vary, as seen in different PCB congeners, affecting their physical and chemical properties .

Chemical Reactions Analysis

PCBs can undergo various chemical reactions, including dechlorination, which can occur under certain environmental conditions or through remediation efforts. For example, photolysis of 2,4,6-Trichlorobiphenyl in neutral and alkaline alcoholic solutions has been studied, revealing predominant dechlorination at the 2-position in neutral solution and competitive elimination between the ortho and para chlorine atoms in the presence of alkali . The metabolism of PCBs by organisms can also lead to different metabolites, such as those excreted in bile via the mercapturic acid pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs are influenced by the number and position of chlorine atoms on the biphenyl rings. These properties include solubility in organic solvents, melting and boiling points, vapor pressure, and chemical reactivity. The presence of chlorine atoms can also affect the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be relevant for their environmental fate and biological effects .

科学的研究の応用

1. Environmental Science and Pollution Research

- Methods of Application: The researchers first explored the adsorption characteristics of SG for PCB28 through hydroponic exposure experiments .

- Results: The presence of SG significantly promoted the maximum accumulation amount of PCB28 in roots by 112%, whereas reduced that in stems and leaves by 32 and 39%, respectively . The translocation factor (TFs) of PCB28 from roots to stems was 26–70% lower for SG exposed seedlings than nonexposed seedlings when the exposure time was longer than 24 h .

2. Transformation of Hydroxylated Derivatives

- Application Summary: The research studied the transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400 .

- Methods of Application: The bacterium Burkholderia xenovorans LB400 was used to transform three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .

3. Certified Reference Material

- Application Summary: 2,2’,4-Trichlorobiphenyl is used as a certified reference material in environmental and pharmaceutical research .

- Methods of Application: This compound is used as a standard for the calibration of analytical instruments and the validation of analytical methods .

- Results: The use of certified reference materials ensures the accuracy and reliability of analytical results .

4. Photocatalytic Degradation

- Application Summary: A study investigated the photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated flower-like ZnO microspheres .

- Methods of Application: The researchers used Ag nanoparticle decorated nanosheet-assembled ZnO microspheres to degrade 2,4,4′-trichlorobiphenyl via a new photocatalytic degradation pathway .

- Results: The outright degradation into long-chain alkanes via ring-opening reactions was demonstrated by gas chromatography-mass spectrometry .

5. Accelerated Photo-Transformation

- Application Summary: A study investigated the accelerated photo-transformation of a higher chlorinated polychlorinated biphenyl (PCB) congener (2,2′,4,4′,5,5′-hexachlorobiphenyl, PCB 153) under simulated sunlight in the presence of dissolved organic matter (DOM) .

- Methods of Application: The researchers used simulated sunlight and DOM to study the photolysis of PCB 153 .

- Results: The degradation of PCB 153 was significantly accelerated by the addition of DOM, with reactive species such as • OH, 1 O 2, and 3 DOM* playing a significant role .

6. Uptake, Translocation, and Metabolism in Maize Seedlings

- Application Summary: This research explored the influence of sulfonated graphene (SG) on the uptake, translocation, and metabolism of 2,4,4′-trichlorobiphenyl (PCB28) in maize seedlings .

- Methods of Application: The researchers first explored the adsorption characteristics of SG for PCB28 through hydroponic exposure experiments .

- Results: The presence of SG significantly promoted the maximum accumulation amount of PCB28 in roots by 112%, whereas reduced that in stems and leaves by 32 and 39%, respectively .

Safety And Hazards

特性

IUPAC Name |

2,4-dichloro-1-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKYCYQDUUXNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073492 | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',4-Trichlorobiphenyl | |

CAS RN |

37680-66-3 | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA6CZ8O8B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)